rac-3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid
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Overview
Description
rac-3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid: is a novel compound that has garnered significant interest in the scientific community due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety. The compound’s molecular formula is C8H11F3O3, and it has a molecular weight of 212.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various methods, including radical trifluoromethylation, which has been extensively studied due to the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
rac-3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It may be used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of rac-3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The oxolane ring and propanoic acid moiety may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
rac-3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid can be compared with other similar compounds, such as:
3-[(2R,5S)-5-(trifluoromethyl)tetrahydrofuran-2-yl]propanoic acid: This compound has a similar structure but differs in the ring system.
3-[(2R,5S)-5-(trifluoromethyl)oxolan-2-yl]butanoic acid: This compound has an additional carbon in the propanoic acid moiety, which may affect its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties .
Properties
CAS No. |
2307755-22-0 |
---|---|
Molecular Formula |
C8H11F3O3 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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